2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloromethyl group and a hydroxy group attached to a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chloromethyl group or to convert the hydroxy group to a hydrogen atom.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(chloromethyl)-9-oxo-4H-pyrido[1,2-a]pyrimidin-4-one.
Reduction: Formation of 2-(methyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both a chloromethyl and a hydroxy group on the pyrido[1,2-a]pyrimidinone core. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDHDSSORRBEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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